molecular formula C10H17NO2S3 B4966490 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate

4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate

Cat. No. B4966490
M. Wt: 279.4 g/mol
InChI Key: GELQIUZLDROBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate, also known as metiram, is a fungicide commonly used in agriculture to protect crops from fungal diseases. It belongs to the family of dithiocarbamate fungicides, which are widely used due to their low toxicity and high effectiveness.

Mechanism of Action

Metiram acts by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the electron transport chain in fungal cells. This results in the disruption of energy production in the cells, leading to their death. Metiram has a broad spectrum of activity against many different types of fungi, making it a valuable tool in the fight against fungal diseases.
Biochemical and Physiological Effects:
Metiram has been shown to have low toxicity in mammals and has a favorable safety profile. However, it can cause skin and eye irritation and should be handled with care. In addition, it has been shown to have some negative effects on non-target organisms such as earthworms and bees, highlighting the importance of responsible use and environmental monitoring.

Advantages and Limitations for Lab Experiments

Metiram is relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. Its broad spectrum of activity and low toxicity make it a versatile tool for studying fungal diseases and their treatment. However, its effectiveness can be affected by factors such as temperature and humidity, and it may not be effective against all types of fungi.

Future Directions

There are many potential future directions for research on 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate. One area of interest is its potential as an antioxidant and as a treatment for neurodegenerative diseases. Additionally, there is ongoing research into the development of new dithiocarbamate fungicides with improved effectiveness and safety profiles. Finally, there is a need for further research into the environmental impact of 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate and other fungicides, as well as the development of sustainable agricultural practices that minimize the use of these chemicals.

Synthesis Methods

Metiram can be synthesized by reacting carbon disulfide with diethylamine to form diethyldithiocarbamate, which is then reacted with 4-methyl-2,3-dihydro-1,2,3-thiadiazole-1,1-dioxide to form 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate. The synthesis process is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

Metiram has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal diseases in crops such as tomatoes, grapes, and potatoes. It has also been used in the treatment of human fungal infections such as candidiasis and aspergillosis. In addition, 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate has been studied for its potential as an antioxidant and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S3/c1-4-11(5-2)10(14)15-9-7-16(12,13)6-8(9)3/h6,9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQIUZLDROBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CS(=O)(=O)C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate

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